1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(5-ethylpyrazin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C11H15N3O/c1-2-9-7-13-11(8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
KYPXHRHDRXNDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=N1)N2CCC(=O)CC2 |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.com These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one is a prime example of a molecule constructed from two distinct nitrogen-containing heterocyclic rings: a pyrazine (B50134) ring and a piperidinone ring.
The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. nih.gov This arrangement makes it a symmetrical molecule. wikipedia.org The piperidinone ring, on the other hand, is a six-membered non-aromatic ring containing one nitrogen atom and a ketone functional group. nih.gov The fusion of these two scaffolds in this compound results in a hybrid molecule with a unique three-dimensional structure and electronic distribution, which are key determinants of its potential biological activity.
Significance of Pyrazine and Piperidinone Scaffolds in Chemical Biology and Medicinal Chemistry Research
The pyrazine (B50134) and piperidinone moieties are not merely structural curiosities; they are privileged scaffolds in drug design and development, appearing in a wide array of biologically active molecules. nih.govnih.gov
The pyrazine ring is a versatile pharmacophore found in numerous natural and synthetic compounds. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. mdpi.com This ability to modulate biological activity has led to the incorporation of the pyrazine scaffold into several clinically approved drugs. nih.gov
Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Bortezomib | Anticancer |
| Pyrazinamide | Antitubercular |
| Amiloride | Diuretic |
| Glipizide | Antidiabetic |
The piperidinone scaffold, particularly the 4-piperidone (B1582916) core, is another crucial building block in medicinal chemistry. nih.gov It is a common structural motif in many pharmaceuticals and natural products. acs.org The piperidinone ring can serve as a versatile intermediate for the synthesis of more complex molecules. chemrevlett.com Derivatives of piperidin-4-one have been reported to possess a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov The presence of the ketone group and the nitrogen atom allows for various chemical modifications to fine-tune the pharmacological profile of the resulting compounds. rsc.org
Table 2: Reported Biological Activities of Piperidinone Derivatives
| Biological Activity |
|---|
| Anticancer |
| Anti-HIV |
| Antimicrobial |
| Anticonvulsant |
| Analgesic |
Research Objectives and Scope of the Review
General Synthetic Strategies for Pyrazine-Substituted Piperidinones
Approaches to Pyrazine Ring Functionalization
Functionalizing the pyrazine ring is a key step in the synthesis of compounds like this compound. This process involves introducing various chemical groups onto the pyrazine core to modify its electronic properties and biological activity. Common strategies include nucleophilic aromatic substitution, cross-coupling reactions, and direct C-H functionalization. These methods enable the attachment of alkyl, aryl, and other functional groups, providing a versatile platform for creating a wide range of pyrazine derivatives.
Strategies for Piperidinone Ring Formation
The construction of the piperidinone ring is a critical aspect of synthesizing these heterocyclic compounds. The piperidinone structure is a common motif in many biologically active molecules and natural products. acs.org A variety of synthetic methods have been developed to efficiently create this six-membered nitrogen-containing ring. These strategies can be broadly categorized into intramolecular cyclization, intermolecular annulation, ring transformation, and the reduction of pyridine precursors.
Intramolecular cyclization involves the formation of the piperidinone ring from a single linear precursor molecule. This approach is often favored for its efficiency and stereocontrol.
Dieckmann Condensation : This reaction is a classic method for forming cyclic β-keto esters through the intramolecular condensation of a diester. tandfonline.comstackexchange.com For piperidinone synthesis, a diester with a nitrogen atom in the backbone is treated with a base to induce cyclization. tandfonline.comdtic.mil The reaction's success can be influenced by factors such as the choice of base and reaction conditions to avoid side reactions like the retro-Dieckmann reaction. tandfonline.com A pseudo-Dieckmann condensation has also been developed for synthesizing indoline-piperidinones. rsc.org
Nazarov Cyclization : The Nazarov cyclization is an electrocyclic reaction that can form cyclopentenones and can be adapted for piperidinone synthesis. dtic.mil This method typically involves the acid-catalyzed cyclization of a divinyl ketone precursor. acs.org
Aza-Prins Cyclization : The aza-Prins reaction involves the cyclization of an N-homoallyliminium ion, which can be generated from a homoallylamine and a carbonyl compound under acidic conditions. nih.gov This reaction is a powerful tool for constructing nitrogen-containing rings and has been applied to the synthesis of various heterocyclic natural products. nih.gov Recent developments have focused on stereoselective aza-Prins cyclizations to produce enantiopure piperidine (B6355638) derivatives. nih.govresearchgate.net
Radical-Mediated Cyclization : Radical cyclizations offer a versatile method for forming rings under mild conditions. wikipedia.org These reactions proceed through radical intermediates and can be initiated by various radical initiators. wikipedia.org This approach has been used to synthesize substituted piperidines and spirocyclic piperidines. nih.govnih.gov The choice of radical initiator and reaction conditions can influence the diastereoselectivity of the cyclization. nih.gov
Intramolecular Amination : This strategy involves the direct formation of a carbon-nitrogen bond within a molecule to close the piperidinone ring. Copper-catalyzed intramolecular C-H amination has been developed for the synthesis of pyrrolidines and piperidines. nih.gov Palladium-catalyzed intramolecular amination has also been employed. mdpi.com
| Intramolecular Cyclization Method | Key Features |
| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester. tandfonline.comstackexchange.com |
| Nazarov Cyclization | Acid-catalyzed electrocyclic reaction of a divinyl ketone. dtic.mil |
| Aza-Prins Cyclization | Cyclization of an N-homoallyliminium ion. nih.gov |
| Radical-Mediated Cyclization | Ring formation via radical intermediates under mild conditions. wikipedia.org |
| Intramolecular Amination | Direct C-N bond formation to close the ring. nih.gov |
Intermolecular reactions involve the coming together of two or more separate molecules to form the piperidinone ring. Multicomponent reactions (MCRs) are particularly efficient as they combine multiple starting materials in a single step. nih.gov
Diels-Alder Reactions : The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org Aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile, are used to synthesize piperidone derivatives. researchgate.netacs.org This method provides good control over stereochemistry. wikipedia.org Four-component reactions involving an intermolecular Diels-Alder step have been developed for the synthesis of complex piperidone scaffolds. researchgate.netthieme-connect.comresearchgate.net
Petrenko-Kritschenko Reaction : This is a classic multicomponent reaction for synthesizing 4-piperidones. wikipedia.orgwikipedia.orgdrugfuture.comsynarchive.com It involves the condensation of an aldehyde, an amine, and a dialkyl acetonedicarboxylate. wikipedia.orgdrugfuture.comchempedia.info This reaction is related to the Robinson-Schöpf tropinone synthesis. wikipedia.org
Reductive Amination : Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary amines. pearson.com A double reductive amination approach can be used to construct the piperidine skeleton from dicarbonyl compounds. chim.it This method has been successfully used in the synthesis of N-substituted piperidines from piperidone. researchgate.net A reductive amination-lactamization sequence has also been developed for the synthesis of substituted piperidinones. thieme-connect.com
These methods involve converting an existing ring system into a piperidinone ring. This can include ring expansion of smaller rings or rearrangement of larger ones. While less common, these strategies can provide unique pathways to desired piperidinone structures.
The reduction of a substituted pyridine ring is a straightforward method to obtain the corresponding piperidine core. dtic.mil This approach is widely used due to the commercial availability of a vast array of pyridine derivatives.
Catalytic Hydrogenation : This is a common method for reducing pyridines to piperidines. dtic.mil Various catalysts can be employed, including rhodium, palladium, and nickel. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. nih.gov A mild procedure using ammonium formate and palladium on carbon has been developed for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org
Chemical Reduction : Non-catalytic methods using reducing agents like sodium in ethanol can also be used. dtic.milsciencemadness.org However, catalytic hydrogenation is often preferred for its efficiency and milder conditions. sciencemadness.org
| Reduction Method | Reagents/Catalysts | Key Features |
| Catalytic Hydrogenation | Rhodium, Palladium, Nickel, Platinum nih.gov | High efficiency, potential for stereoselectivity. nih.gov |
| Transfer Hydrogenation | Ammonium formate/Pd-C organic-chemistry.org | Mild conditions, avoids harsh reagents. organic-chemistry.org |
| Chemical Reduction | Sodium in ethanol dtic.milsciencemadness.org | Non-catalytic, can require harsh conditions. sciencemadness.org |
Coupling Reactions for Pyrazine-Piperidinone Linkage Formation
The formation of the C-N bond between the pyrazine and piperidinone moieties is a critical step in the synthesis of the target compound and its analogues. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the cornerstone for this transformation. wikipedia.orgnih.gov This reaction allows for the coupling of an amine (piperidin-4-one) with an aryl halide or triflate (a substituted pyrazine). wikipedia.org
The general applicability of the Buchwald-Hartwig amination has made it a powerful tool in medicinal chemistry for the synthesis of N-aryl heterocycles. researchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling. acsgcipr.org The choice of ligand is crucial and has evolved over time to include bulky, electron-rich phosphines that promote efficient catalysis for a wide range of substrates. wikipedia.org
In the context of synthesizing this compound, the reaction would involve coupling 2-halo-5-ethylpyrazine with piperidin-4-one. The reactivity of the pyrazine coupling partner can be modulated by the nature of the leaving group (e.g., Cl, Br, I, or OTf).
Alternative coupling strategies, such as nucleophilic aromatic substitution (SNAr), can also be considered for the formation of the pyrazine-piperidinone linkage. However, SNAr reactions often require highly activated pyrazine rings (i.e., with strong electron-withdrawing groups) and may necessitate harsh reaction conditions. nih.gov Given the versatility and milder conditions of palladium-catalyzed methods, they are generally the preferred approach. acsgcipr.org
Table 1: Comparison of Coupling Reactions for Pyrazine-Piperidinone Linkage Formation
| Coupling Reaction | Catalyst/Reagents | Advantages | Limitations |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃) | Wide substrate scope, high functional group tolerance, generally mild reaction conditions. | Cost of palladium and ligands, potential for catalyst poisoning. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong base (e.g., NaH, K₂CO₃), aprotic polar solvent (e.g., DMF, DMSO) | Can be cost-effective if the substrate is highly activated. | Requires a strongly electron-deficient pyrazine ring, may require harsh conditions (high temperatures). |
Specific Reaction Mechanisms Involved in the Synthesis of this compound
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-5-ethylpyrazine, inserting into the carbon-halogen bond to form a Pd(II) complex.
Amine Coordination and Deprotonation: The piperidin-4-one coordinates to the palladium center. The base then deprotonates the nitrogen of the piperidinone, forming a palladium-amido complex.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired this compound is released from the palladium center. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. The ligand stabilizes the palladium catalyst and influences its reactivity, while the base is crucial for the deprotonation of the amine.
Green Chemistry Approaches in Piperidinone Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of piperidinones and other heterocyclic compounds to minimize environmental impact. nih.gov Key strategies include:
Use of Greener Solvents: Replacing hazardous solvents like toluene and 1,4-dioxane with more environmentally benign alternatives such as water, ethanol, or performing reactions under solvent-free conditions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org One-pot reactions and multicomponent reactions are particularly effective in this regard. researchgate.net
Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. acsgcipr.org Efforts are being made to develop more sustainable catalyst systems, including those based on more abundant and less toxic metals.
Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis, can significantly reduce the carbon footprint of a chemical process.
An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed that avoids the classical Dieckmann condensation, offering advantages in terms of waste reduction and atom economy. nih.govfigshare.com
Stereoselective Synthesis of Piperidinone Derivatives
The synthesis of chiral piperidinone derivatives is of significant interest due to their potential applications in medicinal chemistry. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.
Several strategies have been developed for the stereoselective synthesis of substituted piperidones:
Imino Diels-Alder Reaction: This cycloaddition reaction can be used to construct the piperidinone ring with a high degree of stereocontrol. acs.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the piperidinone ring or in the functionalization of a pre-existing piperidinone. This includes methods like asymmetric hydrogenation and catalytic asymmetric epoxidation followed by ring-opening cyclization. acs.org
Modular Approaches: Flexible synthetic routes that allow for the introduction of stereocenters in a controlled manner are highly valuable. nih.gov
These methods provide access to a wide range of enantiomerically enriched piperidinone scaffolds, which are crucial for the development of new therapeutic agents.
Overview of SAR Methodologies in Heterocyclic Systems
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance biological activity and drug-like properties. For heterocyclic systems like pyrazines and piperidines, these studies typically involve systematically altering the structure of a molecule and assessing the impact on its biological efficacy. Common methodologies include:
Bioisosteric Replacement: Swapping functional groups or rings with others that have similar physical or chemical properties to investigate which properties are crucial for activity.
Conformational Analysis: Studying the three-dimensional arrangement of the molecule to understand its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR): Using statistical methods to correlate physicochemical properties (like lipophilicity, electronic effects, and steric factors) with biological activity. This often involves computational modeling to predict the activity of novel analogs. clinmedkaz.org
Pharmacophore Mapping: Identifying the essential structural features and their spatial arrangement required for a molecule to interact with a specific biological target.
These approaches allow chemists to build a comprehensive understanding of how molecular structure dictates function, guiding the design of more potent and selective therapeutic agents. chemrxiv.org
General Impact of Substitutions on Pyrazine and Other Heteroaromatic Rings
While no specific SAR data exists for substitutions on the 5-ethyl-pyrazine ring of the target compound, general principles can be drawn from studies on other pyrazine-containing molecules and related N-heteroaryl compounds.
Potential Effects of Alkyl Group Modification at a Pyrazine Moiety
In many series of bioactive compounds, the size, length, and branching of alkyl substituents can significantly influence activity. These modifications can affect:
Lipophilicity: Altering the alkyl chain length directly impacts the molecule's oil/water partition coefficient (LogP), which can affect cell membrane permeability, solubility, and metabolic stability.
Steric Interactions: The size and shape of the alkyl group can influence how the molecule fits into a receptor's binding pocket. A larger or bulkier group might create a better fit or, conversely, cause steric hindrance that prevents binding.
Metabolic Stability: Alkyl groups can be sites of metabolic oxidation. Modifying the group (e.g., adding fluorine atoms or branching) can block these sites and increase the compound's half-life.
General Influence of Other Heteroaromatic Ring Replacements
Replacing the pyrazine ring with other heteroaromatic systems like pyridine, pyrimidine, or even a simple phenyl ring is a common strategy in medicinal chemistry to probe the importance of the ring's electronic and structural features. mdpi.com
Pyridine vs. Pyrazine: A pyridine ring has one nitrogen atom, while a pyrazine has two. This difference significantly alters the electron distribution, basicity, and hydrogen-bonding capabilities of the ring system. In some chemical series, replacing a pyridine ring with a pyrazine has been shown to have an adverse effect on certain biological activities, potentially due to the pyrazine ring being less basic.
Pyrimidine: This ring, with two nitrogen atoms at the 1 and 3 positions, presents a different arrangement of hydrogen bond donors and acceptors compared to pyrazine (1,4-positions), which can lead to different interactions with a biological target.
Phenyl: Replacing a nitrogen-containing heteroaromatic ring with a non-polar phenyl ring removes hydrogen-bonding capabilities and alters the electronic nature from electron-deficient to electron-neutral or -rich. This helps determine if the nitrogen atoms are critical for binding or function.
General Structural Modifications on the Piperidinone Ring and their Pharmacological Implications
The piperidin-4-one core is a common scaffold in medicinal chemistry. mdpi.comacs.org Modifications to this ring are frequently explored to optimize pharmacological properties.
General Substituent Effects at the 4-Position of the Piperidinone Ring
The ketone at the 4-position is a key feature. It can act as a hydrogen bond acceptor and provides a site for further chemical modification. Common SAR strategies for other piperidinone-containing series include:
Reduction of the Ketone: Converting the ketone to a hydroxyl group introduces a hydrogen bond donor and a new chiral center, which can lead to stereoselective interactions with a target.
Conversion to Amines or Amides: Replacing the oxygen with a nitrogen-containing substituent (e.g., an amine or an oxime) can introduce basicity and additional hydrogen bonding opportunities.
Formation of Spirocycles: Creating a spirocyclic ring system at the 4-position can rigidly constrain the conformation of the piperidine ring, which can enhance binding affinity by reducing the entropic penalty upon binding.
Addition of Arylidene Groups: Condensation reactions at the adjacent 3- and 5-positions to add groups like benzylidene can significantly alter the shape and electronic properties of the molecule, often leading to different biological activities, such as antiproliferative properties. rsc.org
Role of the Piperidinone Nitrogen Substitutions
The substituent on the piperidine nitrogen is a critical determinant of a molecule's biological activity. The 5-ethyl-pyrazin-2-yl group in the target compound defines its identity as an N-heteroaryl piperidine. In SAR campaigns for similar scaffolds, this position is extensively modified to:
Explore Binding Pockets: Varying the N-aryl or N-heteroaryl group helps to map the size, shape, and chemical nature of the binding pocket it occupies. chemrxiv.org
Enhance Selectivity: Subtle changes to this substituent can fine-tune the molecule's affinity for its intended target over off-targets, thereby improving its selectivity and safety profile.
Without specific experimental data on this compound, any further discussion would be purely hypothetical. The development of a detailed SAR profile for this compound would require the synthesis and biological evaluation of a focused library of analogs.
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. For derivatives of this compound, the conformational flexibility of the piperidin-4-one ring is of particular interest in structure-activity relationship (SAR) studies. The piperidine ring is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. chemrevlett.comchemrevlett.com
The chair conformation is generally the most stable for piperidine derivatives. chemrevlett.comnih.gov In this conformation, substituents can occupy either axial or equatorial positions. The orientation of the large 5-ethyl-pyrazin-2-yl group at the N1 position of the piperidine ring significantly influences the conformational equilibrium. It is widely expected that this bulky substituent will preferentially occupy an equatorial position to minimize steric hindrance. chemrevlett.com The specific conformation determines the spatial arrangement of the pyrazine ring and the piperidinone's carbonyl group, which are likely key pharmacophoric features for receptor binding.
Studies on various N-substituted piperidin-4-ones have shown that the nature of the substituent on the nitrogen atom can cause deviations from an ideal chair conformation. nih.gov For instance, certain N-acyl derivatives have been observed to adopt boat or distorted boat conformations. chemrevlett.comresearchgate.net While the 5-ethyl-pyrazin-2-yl group is not an acyl group, its electronic properties and steric bulk could lead to a flattening of the chair or induce a preference for a twist-boat conformation to alleviate steric strain. niscpr.res.in
The relevance of this conformational preference to SAR lies in the presentation of the molecule to its binding site. A change from a chair to a boat conformation, for example, would drastically alter the relative positions of the ethyl-pyrazine moiety and the carbonyl oxygen, potentially impacting binding affinity. Computational studies and NMR spectroscopy are crucial tools for determining the preferred conformation in solution. niscpr.res.inresearchgate.net The analysis of coupling constants in 1H NMR spectra, for instance, can help elucidate the dihedral angles between protons on the piperidine ring, providing strong evidence for a particular chair or boat conformation. niscpr.res.in
The following table summarizes the typical conformations observed for substituted piperidin-4-one rings based on the nature of their substituents, as reported in various studies.
| Substituent Type on Piperidine Ring | Predominant Conformation | Reference |
|---|---|---|
| Simple N-alkyl or N-aryl groups | Chair | chemrevlett.comnih.gov |
| N-acyl or N-nitroso groups (electron-withdrawing) | Boat or Twist-Boat | chemrevlett.comresearchgate.net |
| Bulky equatorial substituents at C2 and C6 | Slightly distorted/flattened chair | chemrevlett.comniscpr.res.in |
| Fused ring systems | Half-chair or Boat | nih.govresearchgate.net |
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrazine-Piperidinone Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining biological activity. nih.govnih.gov These approaches are particularly relevant for optimizing leads like this compound by exploring novel chemical space, improving pharmacokinetic profiles, or securing intellectual property. researchgate.net
Bioisosteric Replacement involves substituting one functional group or atom with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov For the pyrazine-piperidinone scaffold, several bioisosteric replacements can be envisioned. The pyrazine ring, for instance, is a key hydrogen bond acceptor and aromatic system. It could be replaced by other heteroaromatic rings to modulate potency, selectivity, and metabolic stability.
Potential bioisosteric replacements for the pyrazine ring include:
Pyridine: Offers a different hydrogen bonding pattern and dipole moment.
Pyrimidine: Alters the arrangement of nitrogen atoms, potentially affecting receptor interactions.
Pyrazole: Can act as an aryl bioisostere, improving properties like lipophilicity and solubility. nih.govrsc.org
Thiazole or Oxazole: Introduces different heteroatoms (sulfur or oxygen) which can change electronic properties and metabolic stability.
Scaffold Hopping is a more drastic approach where the central core or framework of the molecule is replaced with a structurally different scaffold that maintains the original three-dimensional arrangement of essential binding groups. nih.govscispace.com The goal is to identify novel chemotypes that mimic the pharmacophore of the original lead compound. For this compound, the piperidin-4-one moiety serves as a rigid linker that positions the N-linked pyrazine ring relative to other potential interaction points. A scaffold hop would aim to replace this piperidinone core with another structure that preserves this spatial relationship.
The table below outlines some potential bioisosteric and scaffold hopping strategies for the pyrazine-piperidinone scaffold.
| Strategy | Original Moiety | Potential Replacement | Rationale for Replacement | Reference |
|---|---|---|---|---|
| Bioisosteric Replacement | Pyrazine | Pyrazole | Improve lipophilicity and explore different hydrogen bonding patterns. | nih.govrsc.org |
| Bioisosteric Replacement | Pyrazine | Pyridazine | Alter the dipole moment and nitrogen positioning for potentially new receptor interactions. | nih.gov |
| Bioisosteric Replacement | Piperidin-4-one Carbonyl (C=O) | Sulfone (SO₂) or Oxime (C=NOH) | Modify hydrogen bonding capability and polarity. | nih.govnih.gov |
| Scaffold Hopping | Piperidin-4-one | Tropinone | Introduce a bicyclic, more rigid structure to lock conformation and potentially increase affinity. | researchgate.netscispace.com |
| Scaffold Hopping | Piperidin-4-one | Azabicyclo[3.2.1]octanone | Explore different ring conformations and vector projections of substituents. | researchgate.net |
These strategies provide a rational framework for the design of new analogues based on the this compound structure. By systematically applying bioisosteric replacement and scaffold hopping, medicinal chemists can explore a wider range of chemical diversity to identify compounds with superior therapeutic potential. researchgate.net
Computational Chemistry and in Silico Modeling in 1 5 Ethyl Pyrazin 2 Yl Piperidin 4 One Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (like 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one) might bind to a specific protein target. The analysis would typically involve:
Binding Affinity Prediction: Calculating the binding energy (often in kcal/mol) to estimate the strength of the interaction. Lower binding energies suggest a more stable complex.
Interaction Mapping: Identifying key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For a compound like this, researchers might dock it against various kinases, G-protein coupled receptors (GPCRs), or other enzyme families where pyrazine (B50134) and piperidine (B6355638) scaffolds have shown activity. The results would be presented in tables listing binding energies and interacting residues.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active compounds containing the pyrazinyl-piperidin-4-one core would highlight features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
This model could then be used as a 3D query to screen large chemical databases (virtual screening) to identify other diverse molecules that fit the model and are therefore likely to be active. This is a powerful method for discovering novel chemical scaffolds.
Molecular Dynamics Simulations for Binding Conformation and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. An MD simulation of This compound bound to a protein target would:
Assess the stability of the binding pose predicted by docking.
Reveal how water molecules mediate the interaction.
Provide insights into conformational changes in both the ligand and the protein upon binding.
Allow for the calculation of binding free energies, a more rigorous estimate of binding affinity.
The stability is often visualized using a Root Mean Square Deviation (RMSD) plot over the simulation time (e.g., 100 nanoseconds).
Cheminformatics and Data Mining for Compound Prioritization
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of This compound , this could involve:
Similarity Searching: Finding commercially available or patented compounds with similar structures to identify potential starting points for synthesis or testing.
QSAR (Quantitative Structure-Activity Relationship) Modeling: If a series of similar compounds with known biological activities were available, a QSAR model could be built to predict the activity of new, unsynthesized analogs.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize compounds with favorable drug-like characteristics.
Without specific published studies on This compound , a detailed and scientifically rigorous article on its computational analysis cannot be constructed at this time. Future research may provide the necessary data to populate such a review.
Advanced Analytical Techniques for Characterization and Metabolism Research
Spectroscopic Methodologies for Structural Elucidation
The precise determination of the molecular structure of 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one is fundamental and is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of structural elucidation, NMR spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the various carbon atoms, including the carbonyl group of the piperidinone ring. Although specific experimental data for this compound is not publicly available, a hypothetical analysis would involve assigning chemical shifts to the protons and carbons of the ethyl, pyrazine (B50134), and piperidinone moieties.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ketone in the piperidinone ring, C-N stretching vibrations, and various C-H bonds in the aromatic and aliphatic parts of the molecule.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyrazine ring in this compound constitutes a chromophore, and its UV-Vis spectrum would exhibit absorption maxima corresponding to π-π* and n-π* electronic transitions.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), pyrazine ring protons (singlets or doublets), and piperidinone ring protons (triplets or multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the pyrazine ring, and aliphatic carbons of the ethyl and piperidinone groups. |
| IR Spectroscopy | Characteristic stretching vibrations for C=O (ketone), C-N, aromatic C=C, and aliphatic C-H bonds. |
| Raman Spectroscopy | Complementary vibrational modes to IR, particularly for non-polar bonds. |
| UV-Vis Spectroscopy | Absorption bands in the UV region characteristic of the pyrazine chromophore. |
Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling (MetID)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for identifying its metabolites by analyzing their mass-to-charge ratios. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent compound and its metabolites.
In the context of this compound, MS-based metabolite identification would involve incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting mixture. Common metabolic transformations that might be observed include oxidation, hydroxylation, and N-dealkylation. The fragmentation pattern of the parent compound in tandem mass spectrometry (MS/MS) is crucial for elucidating the structures of its metabolites by comparing their fragmentation patterns to that of the parent.
| Potential Metabolic Pathway | Expected Mass Shift from Parent Compound |
| Hydroxylation | +16 Da |
| Oxidation (ketone to alcohol) | +2 Da |
| N-dealkylation (loss of ethyl group) | -28 Da |
| Glucuronidation | +176 Da |
Chromatographic Techniques for Compound Purity and Separation
Chromatographic methods are essential for separating the target compound from impurities and for isolating its metabolites for further analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to achieve a sharp, symmetrical peak for the compound, well-resolved from any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for analyzing complex mixtures. In metabolism studies of this compound, LC-MS would be used to separate the parent compound from its metabolites, with the mass spectrometer providing molecular weight information for each component, aiding in their identification.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. This technique would be particularly beneficial for resolving complex mixtures of metabolites of this compound.
| Chromatographic Technique | Application for this compound |
| HPLC | Purity assessment and quality control. |
| LC-MS | Separation and identification of metabolites in biological matrices. |
| UPLC | High-resolution separation of complex metabolite mixtures for detailed profiling. |
In vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies
In vitro DMPK studies are crucial for predicting the metabolic fate and pharmacokinetic properties of a compound in a living organism.
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. The stability of this compound would be determined by incubating it with rat and human liver microsomes and measuring its disappearance over time. The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint). Compounds with high microsomal stability are more likely to have a longer half-life in vivo. For pyrazine-containing compounds, metabolic stability can vary significantly based on the substituents. nih.gov
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic stability than microsomes alone. An assay using cryopreserved rat and human hepatocytes would be employed to assess the metabolic stability of this compound, offering insights into both oxidative and conjugative metabolic pathways. bioduro.comevotec.comcreative-bioarray.com
Aqueous solubility is a critical determinant of a compound's absorption and bioavailability. Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility. The kinetic solubility of this compound would be measured to predict its dissolution behavior in the gastrointestinal tract.
| DMPK Assay | Parameter Measured | Significance for this compound |
| Microsomal Stability | Half-life (t½), Intrinsic Clearance (CLint) | Predicts susceptibility to Phase I metabolism and hepatic clearance. |
| Hepatocyte Stability | Half-life (t½), Intrinsic Clearance (CLint) | Provides a broader assessment of metabolic stability, including Phase II metabolism. |
| Kinetic Solubility | Aqueous Solubility (µg/mL or µM) | Indicates potential for oral absorption and bioavailability. |
Permeability Assessments
The assessment of a compound's permeability is a critical step in the evaluation of its potential as a drug candidate, as it provides insight into its ability to be absorbed into the bloodstream after oral administration. The permeability of a compound is its ability to pass through biological membranes, a key determinant of its bioavailability. In early drug discovery phases, in vitro methods are commonly employed to predict in vivo intestinal absorption, offering a cost-effective and high-throughput alternative to animal studies. enamine.netspringernature.com The most utilized of these are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). springernature.comwikipedia.org
The Caco-2 permeability assay is considered the industry standard for in vitro prediction of human intestinal permeability. researchgate.netnih.gov This assay utilizes Caco-2 cells, a human colon adenocarcinoma cell line, that when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelium. researchgate.netresearchgate.net These cells form tight junctions and express transporter proteins, thus modeling both passive transcellular and paracellular diffusion, as well as active transport mechanisms. springernature.comescholarship.org The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound from an apical (donor) to a basolateral (acceptor) chamber across the Caco-2 cell monolayer. researchgate.net
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that specifically assesses passive diffusion. enamine.netsigmaaldrich.com In this method, a synthetic membrane composed of a lipid solution is used to separate a donor and an acceptor well. wikipedia.org The compound of interest is added to the donor well, and its concentration in the acceptor well is measured after an incubation period to determine its permeability. frontiersin.org PAMPA is a high-throughput and cost-effective method for screening large numbers of compounds for their passive permeability. enamine.netwikipedia.org
While extensive searches of scientific literature and databases have been conducted, no specific experimental data on the permeability of this compound from Caco-2 or PAMPA assays are publicly available. Therefore, a data table with specific permeability coefficients for this compound cannot be provided. However, a representative table illustrating typical data outputs from such assays is presented below to provide context for the types of results generated in permeability assessments.
Table 1: Representative Data Table for In Vitro Permeability Assays
| Assay Type | Compound Category | Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Classification |
| Caco-2 | High Permeability Control | > 10 | High |
| Caco-2 | Low Permeability Control | < 1 | Low |
| PAMPA | High Permeability Control | > 5 | High |
| PAMPA | Low Permeability Control | < 1 | Low |
| Caco-2 | Test Compound | Data Not Available | Not Determined |
| PAMPA | Test Compound | Data Not Available | Not Determined |
Future Directions and Research Opportunities
Emerging Synthetic Methodologies for Complex Piperidinone-Pyrazine Scaffolds
The efficient construction of complex molecular architectures is a cornerstone of drug discovery. For piperidinone-pyrazine scaffolds, emerging synthetic methodologies are focused on improving efficiency, stereoselectivity, and the ability to generate diverse libraries of analogs for biological screening.
Recent advancements in the synthesis of highly substituted piperidines, a core component of the target molecule, offer valuable insights. ajchem-a.comresearchgate.net Modern approaches often involve multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. researchgate.net For instance, one-pot four-component reactions have been successfully employed for the synthesis of highly substituted piperidines. researchgate.net Catalysis plays a pivotal role in these modern synthetic routes. The use of catalysts such as nanomagnetite (Fe3O4) under ultrasound irradiation and palladium(II) for chirality transfer reactions highlights the move towards more efficient and environmentally benign processes. ajchem-a.com
Furthermore, hydrogenation and reduction of pyridine precursors remain a fundamental and effective strategy for piperidine (B6355638) synthesis. nih.gov Current research in this area focuses on the development of novel catalysts, including both metal-based and organocatalysts, to achieve higher stereoselectivity and milder reaction conditions. nih.gov The synthesis of related structures, such as pyrazinopyridoindoles, also provides a template for the construction of the pyrazine-piperidinone linkage. researchgate.netnih.gov These methodologies often involve nucleophilic substitution reactions to append substituents to the core scaffold. researchgate.net
Future synthetic strategies for "1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one" and its derivatives will likely leverage these advancements, focusing on:
Flow Chemistry: For safer, more efficient, and scalable synthesis.
Photoredox Catalysis: To access novel bond formations under mild conditions.
Biocatalysis: Utilizing enzymes to achieve high stereoselectivity in the synthesis of chiral piperidinone derivatives.
Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity
Once a lead compound like "this compound" is identified, the next critical step is to optimize its structure to enhance its potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing a roadmap for rational drug design.
For pyrazine-piperidinone derivatives, SAR studies would involve systematically modifying different parts of the molecule, including the ethyl group on the pyrazine (B50134) ring, the piperidinone core, and the linkage between the two rings. For example, in related piperidine derivatives, the introduction of unsaturation in the piperidine ring has been shown to increase potency tenfold in some cases. dndi.org Similarly, the nature and position of substituents on aromatic rings attached to the piperidine or piperazine core can significantly influence biological activity. dndi.orgijrrjournal.com
Advanced computational techniques are becoming indispensable in modern lead optimization. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for instance, can be used to develop predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov Such models can identify key biophoric sites, such as hydrogen bond acceptors and donors, hydrophobic regions, and steric requirements, that are crucial for target binding. nih.gov
The introduction of chiral centers into the piperidine scaffold can also be a powerful strategy to improve biological activity and selectivity, as well as to optimize pharmacokinetic properties and reduce potential hERG toxicity. thieme-connect.com
Future lead optimization strategies for this compound class will likely involve a synergistic approach combining:
Fragment-Based Drug Discovery (FBDD): To identify small molecular fragments that bind to the target and then grow or link them to build a potent lead compound.
Computational Docking and Molecular Dynamics Simulations: To visualize and understand the binding interactions of the compounds with their biological targets at the atomic level.
In Silico ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs before their synthesis, thereby reducing the attrition rate in later stages of drug development.
Novel Biological Targets and Therapeutic Applications for Pyrazine-Piperidinone Derivatives
The pyrazine and piperidine moieties are present in a wide array of biologically active compounds, suggesting that their combination in a single scaffold could lead to molecules with diverse therapeutic applications. tandfonline.comclinmedkaz.org Pyrazole and pyrazoline derivatives, which share some structural similarities with pyrazines, have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govnih.gov
Derivatives of piperidine are known to interact with a variety of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgnih.gov This versatility makes them attractive for developing treatments for a range of conditions, including cancer and diseases of the central nervous system (CNS). clinmedkaz.org For instance, pyrazoline-containing compounds are being investigated as therapeutic targets for neurodegenerative disorders like Alzheimer's and Parkinson's disease, acting as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase. nih.gov
Given the pharmacological profiles of these individual heterocyclic systems, novel biological targets for pyrazine-piperidinone derivatives could include:
Kinases: Many kinase inhibitors incorporate N-heterocyclic scaffolds.
G-Protein Coupled Receptors (GPCRs): A large and important family of drug targets.
Ion Channels: Important targets for neurological and cardiovascular diseases.
Epigenetic Targets: Such as histone deacetylases (HDACs) or methyltransferases.
The exploration of new therapeutic applications for this class of compounds could be guided by high-throughput screening against a diverse panel of biological targets. Furthermore, phenotypic screening, which assesses the effect of a compound on cell or organismal behavior without a preconceived target, could uncover unexpected therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. For a compound class like pyrazine-piperidinone derivatives, these computational tools can be applied at various stages of the research and development pipeline to accelerate the process and improve the chances of success.
In the early stages of discovery, AI and ML can be used for:
Target Identification and Validation: By analyzing large biological datasets, AI algorithms can help identify novel protein targets that are implicated in disease.
Hit Identification and Virtual Screening: Machine learning models can be trained on existing data to predict the biological activity of virtual compounds, allowing for the rapid screening of vast chemical libraries to identify promising hits.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and good selectivity for a specific target.
During lead optimization, AI and ML can assist in:
Predictive Modeling: As mentioned in the context of SAR, machine learning can be used to build robust QSAR models that predict the activity and properties of new analogs.
ADMET Prediction: AI models can predict the pharmacokinetic and toxicity profiles of compounds with increasing accuracy, helping to prioritize the synthesis of molecules with a higher likelihood of success in clinical trials.
Synthesis Planning: AI tools can retrospectively analyze the chemical literature to propose efficient synthetic routes for target molecules.
Q & A
Q. What are the critical parameters to optimize during the synthesis of 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one to ensure high yield and purity?
Methodological Answer: Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction kinetics and avoid decomposition. Excess heat promotes side reactions, while low temperatures slow progress .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency between pyrazine and piperidin-4-one precursors .
- Reactant Ratios: A 1.2:1 molar ratio of 5-ethylpyrazine to piperidin-4-one derivatives minimizes unreacted starting materials and dimerization byproducts . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: ¹H NMR (pyrazine protons at δ 8.3–8.6 ppm) and ¹³C NMR (carbonyl at δ 205–210 ppm) verify core structure .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₁H₁₅N₃O; exact mass 217.1218) and fragmentation patterns .
- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% peak area at λ = 254 nm) .
Q. What safety protocols are essential for handling piperidin-4-one derivatives in the laboratory?
Methodological Answer:
- PPE: Nitrile gloves (ASTM D6978), ANSI Z87.1 goggles, solvent-resistant lab coats.
- Engineering Controls: Fume hoods (face velocity ≥0.5 m/s) during synthesis; local exhaust ventilation for weighing .
- Emergency Measures: • Skin contact: Wash with pH-neutral soap and deionized water for 15 minutes . • Eye exposure: Flush with saline for 20 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- Replicate Experiments: Conduct triplicate trials under controlled conditions (fixed temperature, humidity) to isolate operational variability.
- Computational Re-calibration: Optimize DFT parameters (e.g., B3LYP/6-311++G**) using crystallographic data from analogous compounds .
- Intermediate Trapping: Quench reactions with methanol-dry ice baths to isolate intermediates for NMR or X-ray analysis .
Q. What accelerated stability testing protocols evaluate degradation pathways under thermal stress?
Methodological Answer: Follow ICH Q1A(R2) guidelines:
- Forced Degradation: Heat at 80°C (75% RH) for 10 days; analyze daily via HPLC to track decomposition .
- Degradation Product Identification: Use LC-MS/MS to compare fragmentation with in-silico predictions (e.g., piperidine ring cleavage under acidic conditions) .
- Shelf-life Estimation: Apply Arrhenius equation; Eₐ > 20 kcal/mol indicates stability >24 months at 25°C .
Q. How can researchers differentiate target-specific biological activity from nonspecific membrane interactions?
Methodological Answer:
- Primary Screening: Cell-free enzymatic assays (e.g., kinase inhibition at 10 µM).
- Counter-Screens: • Membrane fluidity assays (diphenylhexatriene anisotropy) to detect nonspecific disruption (>10% change disqualifies compounds) . • Cytotoxicity profiling (MTT assay at 50 µM).
- Orthogonal Validation: Surface plasmon resonance (SPR) to measure direct binding (KD < 1 µM required) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
